4-((Benzyloxy)carbonyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds like 4-((Benzyloxy)carbonyl)benzoic acid often involves multi-step organic reactions, including functional group transformations and coupling reactions. Protocols such as the Suzuki coupling reactions have been utilized for the synthesis of similar biaryl compounds, which then undergo further modifications like lactonization to yield the desired product (Mazimba, 2016).
Molecular Structure Analysis
The molecular structure of 4-((Benzyloxy)carbonyl)benzoic acid is characterized by the presence of a benzoic acid moiety and a benzyloxy carbonyl group. This structure is key to its reactivity and the interactions it can participate in. Studies on similar compounds have emphasized the importance of understanding the steric and electronic effects of substituents on the aromatic rings for predicting reactivity and binding affinity in biological systems (Cantekin, de Greef, & Palmans, 2012).
Scientific Research Applications
Synthesis of Ferroelectric and Antiferroelectric Liquid Crystals : Dou Qing (2000) reported the synthesis of 4 (4 n Alkoxybiphenyl 4′ Carbonyloxy) Benzoic Acid from 4 phenylphenol, providing a key intermediate for ferroelectric and antiferroelectric liquid crystals (Dou Qing, 2000).
Improvement of Photoluminescence in Tb(3+) Complexes : S. Sivakumar et al. (2010) found that position 3 of 4-benzyloxy benzoic acid enhances photoluminescence in Tb(3+) complexes, while electron-withdrawing groups at position 2 reduce it (S. Sivakumar et al., 2010).
Synthesis of Photolabelling Reagents : J. Gomis et al. (1999) successfully synthesized [carbonyl-14C]-4-benzoylbenzoic acid, a photolabelling reagent, from [carboxyl-14C]-benzoic acid (J. Gomis et al., 1999).
Preservatives and Flavoring Agents : A. D. del Olmo et al. (2017) noted that benzoic acid and its derivatives, including 4-((Benzyloxy)carbonyl)benzoic acid, are widely used as preservatives and flavoring agents in various products, highlighting their high human exposure and potential public health concerns (A. D. del Olmo et al., 2017).
Pharmacokinetics in Rats : Haoran Xu et al. (2020) studied the pharmacokinetics of Benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-methyl ester from Portulaca Oleracea L. in rats, revealing its absolute bioavailability after intravenous and oral administrations (Haoran Xu et al., 2020).
Enzymatic Synthesis for Biotechnological Application : M. Aresta et al. (1998) demonstrated the efficient synthesis of 4-OH-benzoic acid from phenol and CO2 at room temperature and sub-atmospheric pressure using carboxylase enzymes, offering a new biotechnological application (M. Aresta et al., 1998).
properties
IUPAC Name |
4-phenylmethoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIMQYNCUGNDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Benzyloxy)carbonyl)benzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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